2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone
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Description
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methoxypyrimidin-5-yl)methanone is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.243. The purity is usually 95%.
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Scientific Research Applications
Activation of Heterocyclic Compounds
The study by Nishiwaki, Asahara, and Yasuoka (2018) explores the activation of electron-deficient heterocyclic compounds like 1-methyl-5-nitro-2-pyrimidinone through reactions with amines and enolate ions, leading to diazabicyclic compounds and nitroenamines. This research highlights the potential of using structurally complex bicyclic compounds in synthesizing polyfunctionalized compounds, which might be relevant to the compound (Nishiwaki et al., 2018).
Bicyclic β-Lactams Synthesis
Mollet, D’hooghe, and Kimpe (2012) demonstrated the synthesis of bicyclic tetrahydrofuran-fused β-lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates, highlighting a method for creating complex bicyclic structures that could be analogous to the synthetic pathways applicable to the compound of interest (Mollet et al., 2012).
Azabicyclo Hexanes Synthesis
Krow et al. (2002) focused on the synthesis of functionalized azabicyclo hexanes, utilizing electrophilic addition-rearrangement routes. This study may offer insight into synthetic strategies for creating similar bicyclic structures with potential applications in medicinal chemistry (Krow et al., 2002).
Properties
IUPAC Name |
(2-methoxypyrimidin-5-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-11-12-3-7(4-13-11)10(15)14-5-9-2-8(14)6-17-9/h3-4,8-9H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZRPSOAVKUJIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)N2CC3CC2CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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